2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
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Overview
Description
2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a benzamido group, and bromine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride typically involves multiple steps:
Formation of the Benzamido Intermediate: The starting material, 3,5-dibromo-2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with an amine, such as 1-ethylpyrrolidine, in the presence of a base like triethylamine to form the benzamido intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the bromine substituents, potentially leading to debromination.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated compounds.
Substitution: Functionalized derivatives with new substituents replacing the bromine atoms.
Scientific Research Applications
2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride may have various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-methylpyrrolidine hydrochloride
- 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-propylpyrrolidine hydrochloride
Uniqueness
The uniqueness of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride lies in its specific substituents and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
82952-65-6 |
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Molecular Formula |
C16H23Br2ClN2O3 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
3,5-dibromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide;chloride |
InChI |
InChI=1S/C16H22Br2N2O3.ClH/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3;/h8,10H,4-7,9H2,1-3H3,(H,19,21);1H |
InChI Key |
HRXLYQNSAFLNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC.[Cl-] |
Origin of Product |
United States |
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